Dimethoate

Descripción

This compound is a monocarboxylic acid amide that is N-methylacetamide in which one of the hydrogens of the methyl group attached to the carbonyl moiety is replaced by a (dimethoxyphosphorothioyl)sulfanediyl group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an acaricide, an EC 3.1.1.8 (cholinesterase) inhibitor, an insecticide, a xenobiotic and an environmental contaminant. It is an organic thiophosphate and a monocarboxylic acid amide. It is functionally related to a N-methyl-2-sulfanylacetamide.

This compound is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile white to gray crystalline solid that has a camphor-like odor, and exposure occurs by inhalation, ingestion, or contact.

This compound is an organophosphate insecticide used to kill mites and insects systemically and on contact. It is used against a wide range of insects, including aphids, thrips, planthoppers and whiteflies on ornamental plants, alfalfa, apples, corn, cotton, grapefruit, grapes, lemons, melons, oranges, pears, pecans, safflower, sorghum, soybeans, tangerines, tobacco, tomatoes, watermelons, wheat and other vegetables. It is also used as a residual wall spray in farm buildings for house flies. This compound has been administered to livestock for control of botflies. This compound is moderately toxic and severe poisoning affects the central nervous system. (L1188)

An organothiophosphorus cholinesterase inhibitor that is used as a systemic and contact insecticide.

See also: Chlorpyrifos (related); Coumaphos (related); Parathion (related) ... View More ...

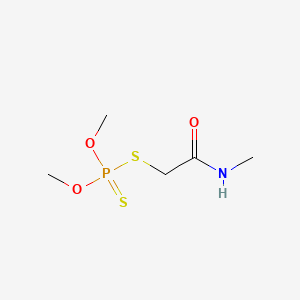

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXGJITAZMZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2, Array | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020479 | |

| Record name | Dimethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethoate appears as a white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product. This material is a contact and systemic organophosphate insecticide effective against a broad range of insects and mites when applied on a wide range of crops. It has not been produced in the U.S. since 1982. (EPA, 1998), Solid; [Merck Index] Colorless when pure; [ICSC] Technical product is white to grayish; [CAMEO] White solid with an odor of mercaptans; Formulated as emulsifiable concentrate and wettable powder end-use-products; [Reference #2], PURE: COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., A white crystalline solid, with a camphor-like odor, white to grayish crystals for technical product. | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

243 °F at 0.1 mmHg (NTP, 1992), 107 °C at 0.05 mm Hg, at 0.01kPa: 117 °C, 243 °F at 0.1 mmHg | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

124 °F (EPA, 1998), 107 °C (closed cup), 107 °C c.c., 124 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 10 mg/mL at 75 °F (NTP, 1992), Readily soluble in most organic solvents, e.g. alcohols, ketones, benzene, toluene, chloroform, dichloromethane >300 g/kg at 20 °C; carbon tetrachloride, saturated hydrocarbons, n-octanol >50 g/kg at 20 °C, More than 5000 mg/L water at 20 plus or minus 1.5 °C, In water, 2.5X10+4 m/L at 25 °C, SOL IN CYCLOHEXANONE; LOW SOLUBILITY IN XYLENE, HEXANE, Solubility in water, g/100ml at 21 °C: 2.5 | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.277 at 149 °F (EPA, 1998) - Denser than water; will sink, 1.277 at 65 °C, 1.3 g/cm³, 1.277 at 149 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

8.5e-06 mmHg at 77 °F (EPA, 1998), 0.00000825 [mmHg], 1.875X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.001, 8.5x10-6 mmHg | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

(31)P nuclear magnetic resonance was used to analyze technical grade dimethoate. Dimethoate contained O,O,S-trimethyl phosphorodithioate & other unidentified phosphorus contaminants. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals (Tech., white solid pellets) | |

CAS No. |

60-51-5 | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6U08B045O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

125 °F 113 to 117 °F for technical product. (EPA, 1998), 52-52.5 °C, 51-52 °C, 125 °F | |

| Record name | DIMETHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4958 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1586 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHOATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/510 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dimethoate Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the organophosphate insecticide dimethoate in soil and water. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development of pesticides and related compounds. This document details the abiotic and biotic degradation mechanisms, identifies key metabolites, and presents quantitative data on degradation kinetics. Furthermore, it outlines detailed experimental protocols for studying this compound degradation and provides visual representations of the core concepts.

Introduction to this compound and its Environmental Fate

This compound is a broad-spectrum systemic insecticide and acaricide that has been widely used in agriculture to control a variety of pests on crops, as well as flies in and around animal housing.[1][2] Its extensive use, however, has raised concerns about its environmental persistence and potential for contamination of soil and water resources.[3] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies.

This compound is characterized by its relatively high water solubility and low vapor pressure, which means that volatilization is not a significant dissipation pathway from moist soils or water surfaces.[1] Its persistence in the environment is primarily governed by a combination of abiotic and biotic degradation processes.[1][4][5]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of this compound through chemical and physical processes without the involvement of living organisms. The primary abiotic degradation pathways for this compound are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, particularly in aqueous environments.[1] The rate of hydrolysis is highly dependent on the pH of the medium.[5][6]

-

Alkaline Conditions: this compound is unstable in alkaline solutions, where it undergoes rapid hydrolysis.[1][6]

-

Acidic and Neutral Conditions: In acidic to neutral environments (pH 2-7), this compound is relatively stable, leading to longer persistence.[6][7]

The primary hydrolysis product of this compound is omethoate, its oxygen analog, which is often more toxic than the parent compound.[1][3] Further hydrolysis can lead to the formation of less toxic compounds.

Photolysis

Photolysis, or the breakdown of a chemical by light, is generally considered a minor dissipation pathway for this compound.[1] However, the rate of photolysis can be enhanced in the presence of certain catalysts.[1]

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a significant process for the dissipation of this compound in soil and water.[1][8] A wide range of bacteria and fungi have been identified that can utilize this compound as a source of carbon, nitrogen, and phosphorus.[3][8][9]

Microbial degradation can proceed through several enzymatic reactions, leading to the formation of various metabolites. The initial steps often involve the cleavage of the P-S, P-O, or C-N bonds.

Key Metabolites

The biodegradation of this compound results in a variety of intermediate and final products. The most frequently reported and significant metabolite is omethoate .[1][3][5] Other identified metabolites include:

-

This compound carboxylic acid[10]

-

O-desmethyl-dimethoate[10]

-

O-desmethyl-omethoate[10]

-

O-desmethyl isothis compound[10]

-

O-desmethyl omethoate carboxylic acid[10]

-

O-desmethyl-N-desmethyl omethoate[10]

-

Phosphorothioic O,O,S-acid[11]

-

Methyl diethanol amine[11]

-

Aspartyl glycine ethyl ester[11]

The formation and subsequent degradation of these metabolites are crucial in determining the overall environmental impact of this compound use.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically expressed as its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on environmental conditions.

Half-life in Soil and Water

| Matrix | Conditions | Half-life (t½) | Reference(s) |

| Soil | Varies with soil type, temperature, pH, and microbial activity | 4 to 16 days (with biodegradation); up to 206 days (without biodegradation) | [3][4][6][9] |

| Water | pH 9 (alkaline) | 12 days | [6][9][12] |

| pH 2-7 (acidic to neutral) | Relatively stable, longer half-life | [6] | |

| General range in water | 18 hours to 8 weeks | [4][7] |

Microbial Degradation Efficiency

Various microbial strains have demonstrated the ability to degrade this compound with varying efficiencies.

| Microorganism | Degradation Efficiency | Time | Reference(s) |

| Bacillus licheniformis | 100% | 7 days | [13] |

| Pseudomonas aeruginosa | 96% | 7 days | [13] |

| Xanthomonas campestris pv. Translucens | 97.8% | 32 days | [2][9] |

| Aspergillus fumigatus | 91.2% | 32 days | [9] |

| Bacillus subtilis OQ347968 | High elimination of 80 mg L-1 | 7 days | [14] |

| Brevundimonas sp. MCM B-427 | Significant degradation | Not specified | [15] |

| Kocuria turfanensis | 78.22% | 21 days | [11] |

Experimental Protocols for this compound Degradation Studies

This section outlines generalized methodologies for conducting laboratory-based studies on this compound degradation in soil and water.

Soil Degradation Study

A typical experimental setup to study this compound degradation in soil involves the following steps:

-

Soil Collection and Characterization: Collect soil samples from the desired location. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.[16]

-

Spiking: Treat the soil samples with a known concentration of this compound. A solution of this compound in a suitable solvent is typically used to ensure even distribution.

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[17] Aerobic or anaerobic conditions can be established depending on the study's objective.

-

Sampling: Collect soil subsamples at regular time intervals throughout the incubation period.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile, ethyl acetate). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique.[18]

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[11][19][20]

Water Degradation Study

To investigate this compound degradation in water, the following protocol can be followed:

-

Water Sample Preparation: Use sterile distilled water, buffered solutions at different pH values, or natural water samples.

-

Spiking: Add a known concentration of this compound to the water samples.

-

Incubation: Incubate the samples under controlled temperature and light conditions. For photolysis studies, samples are exposed to a light source, while control samples are kept in the dark.

-

Sampling: Collect water samples at specific time points.

-

Extraction (if necessary): For samples with low concentrations or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to concentrate the analytes.

-

Analysis: Analyze the water samples directly or the extracts using HPLC or GC-MS.[21][22]

Analytical Methods

HPLC is a robust technique for the quantitative analysis of this compound and its polar metabolites.

-

Column: A reversed-phase column, such as a C18 column, is commonly used.[23][24]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[23][24] The ratio can be adjusted to optimize the separation.

-

Detector: A UV detector set at a wavelength of around 205-230 nm is suitable for detecting this compound.[23][24]

-

Quantification: External or internal standard calibration is used for quantification.

GC-MS is a powerful tool for both the quantification of this compound and the identification of its volatile metabolites.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is often employed.

-

Injection: Splitless or split injection can be used depending on the concentration of the analytes.

-

Mass Spectrometer: The mass spectrometer can be operated in full scan mode for the identification of unknown metabolites by comparing their mass spectra with library data, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[18][20]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Overview of this compound Degradation Pathways.

Caption: Workflow for this compound Degradation Study.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by a multitude of environmental factors. Both abiotic and biotic pathways contribute to its dissipation, with hydrolysis and microbial degradation being the most significant. The formation of the more toxic metabolite, omethoate, is a key consideration in the environmental risk assessment of this compound. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies, to aid researchers in their efforts to study and mitigate the environmental impact of this and similar pesticides.

References

- 1. Environmental Fate and Toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology of this compound and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cdn.who.int [cdn.who.int]

- 8. academicjournals.org [academicjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. EURL | Single Residue Methods | Analysis of this compound and Omethoate Metabolites Method Development and Pilot Monitoring [eurl-pesticides.eu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biodegradation of this compound 40% by Bacillus subtilis OQ347968 Isolated from Polluted soils [ejss.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. medicalresearchjournal.org [medicalresearchjournal.org]

- 20. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 21. A simple spectroscopic method to determine this compound in water samples by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of this compound pesticide residues in water in the environment surrounding Lake Al-Sin | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]

- 23. scribd.com [scribd.com]

- 24. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]

Environmental fate and transport of Dimethoate in agricultural ecosystems

An In-depth Technical Guide on the Environmental Fate and Transport of Dimethoate in Agricultural Ecosystems

Introduction

This compound (O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate) is a broad-spectrum organophosphate insecticide and acaricide first introduced in the 1950s.[1] It is utilized globally to control a wide range of sucking and chewing insects and mites on various agricultural crops, including fruits, vegetables, cotton, and cereals, as well as for controlling houseflies.[1][2][3] this compound functions as a systemic pesticide, meaning it is absorbed by the plant and translocated throughout its tissues, making it effective against insects that feed on plant juices.[4] It acts by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals.[1][5]

Given its widespread application, understanding the environmental fate and transport of this compound is critical for assessing its potential impact on non-target organisms and ecosystems. Its physicochemical properties, particularly its high water solubility and low soil sorption, predispose it to movement within the environment.[1][6] This guide provides a comprehensive technical overview of this compound's behavior in soil, water, air, and biota, summarizing key quantitative data and outlining experimental protocols for its study.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physical and chemical properties. These properties influence its solubility, volatility, persistence, and potential for movement across different environmental compartments.

| Property | Value | Reference(s) |

| IUPAC Name | O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate | [7] |

| CAS Registry No. | 60-51-5 | [7][8] |

| Molecular Formula | C₅H₁₂NO₃PS₂ | [7] |

| Molecular Weight | 229.28 g/mol | [8] |

| Physical State | Colorless to grey-white crystalline solid | [5][7][8] |

| Melting Point | 43 - 52.5 °C | [1][7][8][9] |

| Boiling Point | 117 °C @ 10 Pa | [1] |

| Vapor Pressure | 1.1 mPa (8.5 x 10⁻⁶ mmHg) @ 25 °C | [7][8] |

| Water Solubility | 25 - 39 g/L @ 21 °C | [1][7][8][9] |

| Log P (Kow) | 0.699 - 0.78 | [5][8] |

| Soil Sorption (Koc) | ~20 L/kg (can range from 16 to >500 L/kg) | [6][8][10][11] |

| Henry's Law Constant | 1.42 x 10⁻⁶ Pa m³/mol | [6] |

Environmental Fate and Transport

This compound entering the agricultural ecosystem is subject to a variety of transformation and transport processes that determine its concentration, persistence, and ultimate fate.

Fate in Soil

The soil compartment is a primary recipient of this compound through direct application, spray drift, or wash-off from treated foliage.[12] Its fate in soil is dictated by the interplay of degradation and mobility.

3.1.1 Degradation and Persistence this compound is considered to have low persistence in the soil environment.[8] Degradation is influenced by several factors including soil type, moisture, temperature, pH, and microbial activity.[7][13]

-

Biotic Degradation: Microbial breakdown is a significant pathway for this compound dissipation. Studies have shown that degradation is much faster in non-sterile soils compared to sterile soils, highlighting the crucial role of soil microorganisms.[7][8] Several bacterial species have been identified that can utilize this compound as a carbon source.[6][14]

-

Abiotic Degradation: Chemical hydrolysis can occur, particularly in alkaline soils.[8] The rate of degradation is dependent on pH and temperature.[13]

3.1.2 Mobility and Leaching this compound exhibits high mobility in soil. This is a direct consequence of its high water solubility and very weak adsorption to soil particles, as indicated by its low soil organic carbon-water partitioning coefficient (Koc).[1][6][8]

-

Leaching: Due to its high mobility, this compound has a significant potential to leach through the soil profile and contaminate groundwater.[11][15] Leaching is more pronounced in soils with low organic matter and clay content.[10][15] Increased soil moisture from rainfall or irrigation can accelerate this downward movement.[15][16]

-

Runoff: this compound present in the topsoil can be transported to surface water bodies via runoff, particularly after rainfall events following application.[12]

| Parameter | Value Range | Influencing Factors | Reference(s) |

| Soil Half-Life (DT₅₀) | 2.5 - 122 days (Typical: ~20 days) | Soil type, moisture, temperature, pH, microbial activity | [1][7][8] |

| Sorption Coeff. (Koc) | 16 - 58 L/kg (Typical: ~20) | Soil organic matter, clay content | [6][8][10][11] |

| Sorption Coeff. (Kd) | Varies significantly with soil type | Soil organic matter, clay content, pH | [17][18] |

Fate in Water

This compound can enter aquatic systems through spray drift, runoff from treated agricultural fields, and leaching into groundwater that subsequently discharges into surface waters.[19]

3.2.1 Degradation and Persistence Once in an aquatic environment, this compound is not expected to persist.[2][9]

-

Hydrolysis: The primary degradation pathway for this compound in water is hydrolysis.[6][15] This process is highly dependent on pH and temperature; it is relatively stable in acidic to neutral water (pH 2-7) but hydrolyzes rapidly under alkaline conditions (pH > 7).[5][7][9]

-

Photolysis: Photodegradation is generally considered a minor dissipation pathway.[6] However, the rate can be increased in the presence of certain catalysts or photosensitizers.[6]

-

Other Processes: Volatilization from water is not a major route of dissipation due to this compound's low Henry's Law constant.[6][15] It is not expected to adsorb significantly to sediments or suspended particles.[8]

| Parameter | Condition | Value | Reference(s) |

| Hydrolysis Half-Life | pH 2-7 | Relatively stable | [7][9] |

| pH 9 | 12 days | [7][9] | |

| Raw River Water | 8 days | [8] |

Fate in Air

The atmospheric fate of this compound is primarily of concern during and immediately after application.

-

Volatility: Due to its low vapor pressure, volatilization from soil or plant surfaces is not a significant dissipation pathway.[6][15]

-

Photochemical Degradation: In the presence of moisture, this compound can be degraded in the air by photochemical reactions, breaking down into various hydrolytic and oxidation products.[7][9]

Plant Uptake and Metabolism

As a systemic insecticide, this compound is designed to be readily absorbed and distributed within plant tissues.[4]

-

Uptake and Translocation: this compound is rapidly absorbed by plant roots and leaves and is translocated acropetally (upwards) throughout the plant.[7][20] This ensures that insects feeding on various plant parts are exposed to the insecticide.[4]

-

Metabolism: Inside the plant, this compound is metabolized relatively quickly, with a reported half-life of 2 to 5 days.[7][9][21] The metabolic process involves two primary pathways:

-

Oxidation: The P=S group is oxidized to a P=O group, forming the metabolite Omethoate. Omethoate is a more potent acetylcholinesterase inhibitor and is often of greater toxicological concern than the parent compound.[7][20]

-

Hydrolysis: The ester and amide bonds are cleaved by plant enzymes, leading to the formation of various degradation products such as O-desmethyl this compound, dimethyl dithiophosphate, and ultimately, phosphoric acid.[7][20]

-

Bioaccumulation

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow).

-

Potential: this compound has a low log Kow value (0.70–0.78), indicating it is hydrophilic (water-soluble) rather than lipophilic (fat-soluble).[16] Because of this, it is not expected to significantly bioaccumulate in the tissues of aquatic organisms like fish.[8][16]

| Parameter | Value | Comment | Reference(s) |

| Bioconcentration Factor (BCF) | Low potential | Not expected to bioaccumulate due to low log Kow. | [16][22] |

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of pesticides. The following sections describe protocols for key experiments.

Residue Analysis in Environmental Samples

Accurate quantification of this compound and its metabolites in soil, water, and plant tissues is fundamental. High-Performance Liquid Chromatography (HPLC) is a common and robust method.[23]

Protocol: HPLC Analysis of this compound in Water

-

Sample Preparation:

-

Collect a 500 mL water sample in an amber glass bottle.

-

If suspended solids are present, filter the sample through a 0.45 µm filter.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. Acidify the sample to pH ~3 with phosphoric acid.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the this compound from the cartridge using a suitable solvent like acetonitrile or methanol.

-

Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength of ~220 nm.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the standards to create a calibration curve (peak area vs. concentration).

-

Inject the prepared sample extract.

-

Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

-

Soil Sorption/Desorption Study (Batch Equilibrium)

This study determines the extent to which this compound binds to soil particles, which is crucial for predicting its mobility. The output provides the soil-water distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).[18]

Protocol: OECD 106 Batch Equilibrium Method

-

Soil Preparation:

-

Use representative agricultural soil, air-dried and sieved (<2 mm).

-

Characterize the soil for properties such as pH, organic carbon content, texture, and cation exchange capacity.

-

-

Sorption Phase:

-

Prepare a stock solution of this compound (often radiolabeled for ease of detection) in a 0.01 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of soil water.

-

Add a known mass of soil (e.g., 5 g) to several centrifuge tubes.

-

Add a known volume (e.g., 25 mL) of this compound solution at various concentrations to the tubes. Include soil-free blanks (no soil) and pesticide-free blanks (no this compound).

-

Shake the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours), protected from light.

-

Centrifuge the tubes to separate the soil from the aqueous solution.

-

Analyze the supernatant for the equilibrium concentration of this compound (Ce).

-

-

Calculation:

-

Calculate the amount of this compound sorbed to the soil (Cs) by subtracting the amount in the solution from the initial amount added.

-

Calculate the distribution coefficient: Kd = Cs / Ce .

-

Normalize for organic carbon content: Koc = (Kd / % Organic Carbon) * 100 .

-

-

Desorption Phase (Optional):

-

After the sorption phase, decant the supernatant.

-

Add an equal volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

-

Shake again for the same equilibrium period.

-

Centrifuge and analyze the supernatant to determine the amount of this compound desorbed.

-

Conclusion

This compound is a systemic organophosphate insecticide characterized by high water solubility and low soil sorption. Its environmental fate is dominated by rapid degradation in multiple compartments. In soil, microbial activity is the primary driver of degradation, resulting in low persistence. However, its high mobility poses a risk of leaching to groundwater, especially in soils with low organic matter. In aquatic systems, this compound degrades quickly via hydrolysis, particularly in alkaline waters, and is not expected to bioaccumulate. Within plants, it is readily absorbed and metabolized, with a key transformation product being the more toxic Omethoate. Overall, while this compound itself is not persistent, its potential for transport into aquatic environments before degradation and the formation of its toxic metabolite are key considerations in its environmental risk assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound (Ref: OMS 94) [sitem.herts.ac.uk]

- 4. This compound | Organophosphate, Pesticide, Insecticide | Britannica [britannica.com]

- 5. This compound | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Environmental Fate and Toxicology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (EHC 90, 1989) [inchem.org]

- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 9. cdn.who.int [cdn.who.int]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mobility of this compound residues from spring broccoli field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Toxicology of this compound and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 15. researchgate.net [researchgate.net]

- 16. ccme.ca [ccme.ca]

- 17. old.iupac.org [old.iupac.org]

- 18. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 19. researchgate.net [researchgate.net]

- 20. apvma.gov.au [apvma.gov.au]

- 21. This compound (HSG 20, 1988) [inchem.org]

- 22. researchgate.net [researchgate.net]

- 23. Determination of this compound pesticide residues in water in the environment surrounding Lake Al-Sin | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]

For Immediate Release

[CITY, State] – [Date] – Dimethoate, a widely utilized organophosphate insecticide, undergoes metabolic transformation into compounds with significantly greater toxicity, posing complex challenges for risk assessment and regulatory oversight. This technical guide provides an in-depth analysis of the primary metabolites of this compound, their relative toxicity, and the experimental methodologies used to evaluate their effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate a comprehensive understanding of this compound's toxicological profile.

This compound itself is a moderately toxic compound; however, its primary metabolite, Omethoate (also known as dimethoxon), exhibits substantially higher toxicity.[1] This conversion, which occurs in both mammals and insects, is a critical factor in the overall hazard posed by this compound exposure.[1] The primary mechanism of toxicity for both this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[1]

Metabolic Pathways of this compound

In mammals, this compound is primarily metabolized in the liver through two main pathways: hydrolysis and oxidation.[1] While hydrolysis leads to less toxic degradation products, the oxidative pathway results in the formation of the highly toxic oxygen analog, Omethoate.[1][2] This metabolic activation is a key determinant of this compound's toxicity.

Relative Toxicity of this compound and its Primary Metabolite

The acute toxicity of this compound and its primary metabolite, Omethoate, is typically evaluated by determining the median lethal dose (LD50). The LD50 is the dose of a substance that is lethal to 50% of a test population. As the data below indicates, Omethoate is significantly more toxic than its parent compound, this compound.

| Compound | Test Species | Route of Administration | Acute LD50 (mg/kg body weight) | Reference |

| This compound | Rat | Oral | 150 - 400 | [3] |

| Mouse | Oral | 150 | [3] | |

| Omethoate | Rat | Oral | ~25 | [4] |

Table 1: Comparative Acute Oral Toxicity of this compound and Omethoate.

The increased toxicity of Omethoate is attributed to its greater potency as an inhibitor of acetylcholinesterase.[5] In acute exposure scenarios, the relative toxicity of omethoate to this compound is estimated to be approximately 6:1, while for chronic exposure, the ratio is about 3:1.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate insecticides like this compound and its metabolite Omethoate is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

Experimental Protocols

Determination of Acute Oral LD50 in Rats

The acute oral toxicity of a substance is determined by assessing the mortality rate in a population of test animals after a single dose. The following is a generalized protocol.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rats of a specific strain are selected and acclimatized to laboratory conditions for at least one week.

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.

-

Dose Preparation and Administration: The test substance (this compound or Omethoate) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is administered to different groups of animals via oral gavage.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals to identify any treatment-related abnormalities.

-

LD50 Calculation: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (substrate) solution, and a source of AChE (e.g., purified enzyme or tissue homogenate).

-

Assay Procedure:

-

In a 96-well plate, add buffer, the test compound (this compound or Omethoate) at various concentrations, and the AChE solution.

-

Incubate for a defined period to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Add DTNB to the reaction mixture.

-

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

In Vivo Acetylcholinesterase Activity Measurement in Rat Brain

This protocol assesses the effect of this compound or its metabolites on AChE activity in a living organism.

Methodology:

-

Dosing: Administer the test compound to rats at various doses.

-

Tissue Collection: At a predetermined time after dosing, euthanize the animals and dissect the brain tissue.

-

Homogenization: Homogenize the brain tissue in a cold buffer to release the enzyme.

-

Centrifugation: Centrifuge the homogenate to remove cellular debris, and collect the supernatant containing the AChE.

-

Enzyme Activity Assay: Determine the AChE activity in the supernatant using the Ellman's method as described above.

-

Data Analysis: Compare the AChE activity in the brains of treated animals to that of a control group to determine the extent of in vivo enzyme inhibition.

Conclusion

The metabolic conversion of this compound to Omethoate is a critical toxicological consideration. The significantly higher acute toxicity and acetylcholinesterase inhibitory potency of Omethoate underscore the importance of evaluating both the parent compound and its metabolites in risk assessments. The experimental protocols detailed in this guide provide a framework for the continued investigation of the toxicokinetics and toxicodynamics of this compound and other organophosphate insecticides, contributing to a more comprehensive understanding of their potential hazards to human health and the environment.

References

- 1. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. scielo.br [scielo.br]

- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

The Systemic War Within: A Technical Guide to the Mode of Action of Dimethoate in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a broad-spectrum organophosphate insecticide and acaricide renowned for its dual-action efficacy: it acts as both a contact and a systemic poison.[1][2] First introduced in the 1950s, it has been widely utilized in agriculture to control a vast array of sucking and chewing insects, including aphids, thrips, leafhoppers, and mites, on a variety of crops.[3][4][5] The defining characteristic of this compound is its systemic nature; it is readily absorbed by plants and translocated throughout their vascular tissues, offering comprehensive protection against hidden and internal pests.[3][6]

This technical guide provides an in-depth exploration of the core mechanisms of this compound, from its absorption and metabolic transformation within the plant to its ultimate mode of action at the molecular level in target insects.

Physicochemical Properties and Systemic Action

The effectiveness of this compound as a systemic insecticide is intrinsically linked to its physicochemical properties. Its high water solubility is a key factor, facilitating its absorption and movement within the plant's vascular system.[7][8]

Absorption and Translocation

Once applied, this compound is absorbed by the plant through its roots or leaves.[6] Following absorption, it enters the plant's vascular system and is transported—or translocated—to various parts of the plant, including stems, leaves, and new growth.[3][6] This systemic distribution ensures that insects feeding on any part of the plant will ingest the toxic compound, even if they are not directly exposed to the initial spray. This is particularly effective against sap-sucking insects that feed on the plant's juices.[6]

Metabolic Activation: The Conversion to Omethoate

Crucially, the toxicity of this compound is significantly amplified through metabolic processes within the plant. This compound itself is an indirect inhibitor of acetylcholinesterase.[9] Through an oxidative process, it is converted into its oxygen analog, omethoate.[7][10][11] This metabolite is a far more potent inhibitor of the target enzyme, acetylcholinesterase, and is largely responsible for the insecticidal activity.[7][9][12] Studies have shown that omethoate can be ten times more toxic than its parent compound, this compound.[7] While oxidation is vital for its toxicity, this compound is also broken down via hydrolysis into less toxic metabolites, such as this compound carboxylic acid.[10]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, via its active metabolite omethoate, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][7][13] AChE plays an indispensable role in the central nervous system of both insects and vertebrates.[7]

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. To terminate the signal and allow the neuron to repolarize, AChE rapidly hydrolyzes acetylcholine.

Omethoate disrupts this critical process by binding to the active site of AChE, effectively inactivating the enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous and uncontrolled firing of nerve impulses, leading to hyperexcitation of the insect's nervous system. This state of constant stimulation manifests as tremors and muscle spasms, which rapidly progress to paralysis and, ultimately, the death of the insect.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂NO₃PS₂ | [7] |

| Molar Mass | 229.26 g/mol | [7] |

| Appearance | Grey-white crystalline solid | [7][8] |

| Melting Point | 43-47 °C | [3][7] |

| Vapor Pressure | 1.85 x 10⁻⁶ mm Hg at 25°C | [3] |

| Water Solubility | 2.5 g/100 mL (25 g/L) | [7] |

| LogP (n-octanol/water) | 0.78 | [10] |

Table 2: Mammalian Toxicity of this compound

| Species | Route | LD₅₀ (mg/kg body weight) | Reference |

| Rat | Oral | 180 - 330 mg/kg | [8] |

| Mouse | Oral | 150 - 160 mg/kg | [7][8] |

| Rabbit | Oral | 400 - 500 mg/kg | [8] |

Note: this compound is also highly toxic to beneficial insects, particularly honeybees, with a reported contact LD₅₀ of 0.12 µ g/bee .[3]

Table 3: Environmental Persistence of this compound

| Matrix | Half-life (t₁/₂) | Conditions | Reference |

| Soil | 2.5 - 31 days | Varies with soil type and moisture | [7] |

| Plants | 2 - 5 days | Varies with plant species and conditions | [6] |

| Water (Hydrolysis) | 68 days | pH 7, 25°C | [3] |

| Water (Hydrolysis) | 4.4 days | pH 9, 25°C | [3] |

Experimental Protocols

Protocol 1: Determination of this compound and Omethoate Residues in Plant Tissues

This protocol provides a generalized methodology based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with chromatographic analysis.

-

Sample Preparation and Homogenization:

-

Collect a representative sample of plant tissue (e.g., leaves, fruit).

-

Weigh a precise amount of the sample (e.g., 10 g) into a high-speed blender or homogenizer.

-

Add a specific volume of water and homogenize to create a uniform slurry.

-

-

Extraction:

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (acidified with 1% acetic acid).

-

Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium acetate).

-

Shake vigorously for 1 minute to ensure thorough mixing and partition of the analytes into the organic layer.

-

Centrifuge at a high speed (e.g., 4000 rpm) for 2-5 minutes to separate the phases.[14]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove excess water).[14]

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 2 minutes.

-

-

Analysis by Chromatography:

-

Take an aliquot of the final clear extract and filter it through a 0.22 µm syringe filter.

-

Analyze the sample using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.[1][15]

-

UPLC-MS/MS Conditions (Example):

-

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., 10 mM, pH 7.4).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATChI), in the buffer.

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

-

Prepare a solution of the AChE enzyme (e.g., from electric eel or recombinant human) in the buffer.

-

Prepare solutions of the test compound (e.g., omethoate) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the DTNB solution.

-

Add the test compound solution (or solvent for control wells).

-

Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-